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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzonitrile

cat. No.: B184022

Introduction and Strategic Significance

2-Fluoro-3-methoxybenzonitrile, identified by its CAS Number 198203-94-0, is a highly
functionalized aromatic building block of increasing importance in the fields of medicinal
chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a strategically
positioned fluorine atom, a methoxy group, and a reactive nitrile moiety on a benzene ring,
offers a unique combination of electronic and steric properties. This guide, prepared for
researchers and drug development professionals, provides a comprehensive overview of its
synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in
practical, field-proven insights.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design,
often used to enhance metabolic stability, improve binding affinity, and modulate
pharmacokinetic profiles.[4] In 2-Fluoro-3-methoxybenzonitrile, the fluorine atom at the 2-
position and the methoxy group at the 3-position exert powerful ortho-directing effects and
influence the molecule's reactivity, making it a versatile precursor for complex molecular
scaffolds.[5] The nitrile group serves as a valuable synthetic handle, readily convertible into
amines, carboxylic acids, or various heterocyclic systems.

Physicochemical Properties and Spectroscopic
Profile

Verifying the identity and purity of 2-Fluoro-3-methoxybenzonitrile is paramount before its
use in any synthetic protocol. The following table summarizes its key physical and computed
properties.
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Property Value Source
CAS Number 198203-94-0 [11[2][3]
Molecular Formula CsHeFNO [2][3]
Molecular Weight 151.14 g/mol [2][3]
IUPAC Name 2-fluoro-3-methoxybenzonitrile  [3]
SMILES COC1=CC=CC(=C1F)C#N [3]
Appearance Tyr(ijcally a white to off-white N/A

soli

) >97% (typical commercial
Purity (2]
grade)

Spectroscopic Characterization: A Self-Validating
System

Spectroscopic analysis provides definitive structural confirmation. Below are the expected
spectral characteristics for verifying the integrity of the material.

'H NMR (Proton NMR): The aromatic region will display three distinct signals corresponding
to the protons on the benzene ring. The coupling patterns (doublet of doublets, triplets) will
be influenced by both H-H and H-F coupling constants, providing clear evidence of the
substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm.

e 13C NMR (Carbon NMR): Approximately eight distinct signals are expected. The nitrile carbon
(C=N) will be observed downfield (~115-120 ppm). The carbon directly bonded to fluorine will
show a large one-bond C-F coupling constant (XJCF), a hallmark of fluorinated aromatics.
The methoxy carbon will appear around 56 ppm.

e 1F NMR (Fluorine NMR): A single resonance will be observed, with its chemical shift
providing information about the electronic environment of the fluorine atom.

« Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm~t is
characteristic of the nitrile (C=N) stretching vibration.[6] Additional key peaks will include C-O
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stretching for the methoxy group (~1250 cm~?) and C-F stretching (~1100-1200 cm™1).

e Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 151.14,
corresponding to the molecular weight of the compound. High-resolution mass spectrometry
(HRMS) can confirm the elemental composition, CsHeFNO.[3]

Synthesis and Mechanistic Insights

While multiple synthetic routes exist for substituted benzonitriles, a common and reliable
laboratory-scale method involves the dehydration of the corresponding aldoxime, which is
synthesized from 2-fluoro-3-methoxybenzaldehyde. This two-step process is efficient and
utilizes readily available starting materials.

Experimental Protocol: Synthesis via Aldoxime
Dehydration

Step 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde Oxime

e In a 250 mL round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) ina 1:1
mixture of ethanol and water.

o Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The
sodium acetate acts as a base to liberate free hydroxylamine.

 Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

e Once complete, reduce the ethanol volume under reduced pressure. The aqueous residue is
then cooled in an ice bath to precipitate the oxime.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
The product is typically used in the next step without further purification.

Step 2: Dehydration to 2-Fluoro-3-methoxybenzonitrile

e In a fume hood, combine the crude 2-fluoro-3-methoxybenzaldehyde oxime (1.0 eq) with a
dehydrating agent such as acetic anhydride (2.0 eq) or phosphorus pentoxide. Acetic
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anhydride is often preferred for its ease of handling.

o Heat the mixture gently (e.g., to 80-100 °C) with stirring for 1-2 hours. The reaction is
typically exothermic and should be controlled carefully.

» After cooling to room temperature, pour the reaction mixture cautiously into a beaker of ice
water to quench the excess acetic anhydride.

o Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

o Combine the organic layers, wash with saturated sodium bicarbonate solution to remove
acetic acid, then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude nitrile.

 Purify the product by column chromatography on silica gel or by recrystallization to obtain
pure 2-Fluoro-3-methoxybenzonitrile.

Synthesis Workflow Diagram

Step 1: Oxime Formation

Hydroxylamine HCI,
Sodium Acetate
2-Fluoro-3-methoxybenzaldehyde

EtOH/H20, RT

-
| 2-Fluoro-3-methoxybenzaldehyde Oxwma Heat

Step 2: Dehydration Purification

Chromatograph
[Acetchnhydnde 2-Fluoro-3-methoxybenzonitrile Workup Crude Product LEh Pure Product
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Caption: A two-step synthesis of 2-Fluoro-3-methoxybenzonitrile.

Chemical Reactivity and Synthetic Utility

2-Fluoro-3-methoxybenzonitrile is a versatile intermediate due to its multiple reactive sites.
Understanding its reactivity profile allows for its strategic deployment in complex syntheses.

 Nitrile Group Transformations: The cyano group is a linchpin for functional group
interconversion.

o Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-
methoxybenzoic acid, a precursor for esters and amides.

o Reduction: Catalytic hydrogenation (e.g., using H2/Pd-C) or chemical reduction (e.g., with
LiAlH4) reduces the nitrile to 2-fluoro-3-methoxybenzylamine, a key fragment for building
bioactive molecules.

o Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form
ketones after acidic workup.

o Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic
substitution, although the ring is somewhat deactivated by the nitrile and fluorine. Friedel-
Crafts reactions or halogenations can be achieved under specific conditions.

¢ Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is not as activated as in
nitro-substituted systems, it can undergo SNAr reactions with potent nucleophiles under
forcing conditions, allowing for the introduction of new functionalities at the 2-position.

Synthetic Utility Diagram
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Caption: Key transformations of 2-Fluoro-3-methoxybenzonitrile.

Applications in Drug Discovery

The primary value of 2-Fluoro-3-methoxybenzonitrile lies in its application as a sophisticated
building block for Active Pharmaceutical Ingredients (APIs).[7] Fluorinated aromatics are
prevalent in many FDA-approved drugs.

» Kinase Inhibitors: Many small-molecule kinase inhibitors, used extensively in oncology,
feature substituted aromatic cores.[8] This benzonitrile can serve as the starting point for
constructing heterocyclic scaffolds like quinazolines or pyrazolopyridines that mimic the
adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[8] The
fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the
ATP-binding pocket, enhancing potency and selectivity.

o Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to
metabolic oxidation by cytochrome P450 enzymes.[4] Introducing fluorine at the 2-position
can block what might otherwise be a site of metabolic vulnerability, thereby increasing the
drug's half-life and bioavailability.

o CNS-Active Agents: The lipophilicity of a molecule is a key determinant of its ability to cross
the blood-brain barrier. Fluorine substitution can increase lipophilicity, making this building
block attractive for the synthesis of novel therapeutics targeting the central nervous system.

Safety, Handling, and Storage
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As with any laboratory chemical, proper handling of 2-Fluoro-3-methoxybenzonitrile is

essential. While a specific, comprehensive toxicological profile may not be available, data from

closely related isomers provide a strong basis for a cautious approach.[9][10]

Parameter

Guideline

Rationale

Personal Protective Equipment
(PPE)

Wear chemical safety goggles,

a lab coat, and nitrile gloves.

To prevent skin and eye
contact. Isomers are classified

as skin and eye irritants.[9][10]

Handle in a well-ventilated

Isomers are classified as toxic

Handling fume hood. Avoid creating if inhaled.[9][11] Avoid
dust. ingestion and direct contact.
] ] To prevent degradation and
Store in a tightly sealed o
. contamination. Keep away
Storage container in a cool, dry, well- ) ) )
_ from incompatible materials
ventilated area. ) o
like strong oxidizing agents.
Dispose of in accordance with To ensure environmental
Disposal local, state, and federal safety and regulatory

regulations for chemical waste.

compliance.

Toxicity Note: Based on data for analogous compounds like 2-fluoro-3-methylbenzonitrile, this

class of compounds can be toxic if swallowed, inhaled, or in contact with skin.[12] All handling

should be performed with the assumption that the compound is hazardous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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